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Compound of Interest

Compound Name: Aspergillus niger-IN-1

Cat. No.: B079560

Technical Support Center: Aspergillus niger
Transformation

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) to help researchers, scientists, and drug development professionals
overcome low transformation efficiency in Aspergillus niger.

Frequently Asked Questions (FAQSs)

Q1: What are the most common methods for transforming Aspergillus niger?

Al: The three most common methods for transforming Aspergillus niger are Polyethylene
Glycol (PEG)-mediated transformation of protoplasts, Agrobacterium tumefaciens-mediated
transformation (AMT), and electroporation.[1][2] PEG-mediated protoplast transformation is a
widely used and established method.[1] AMT is another effective method that does not require
protoplast preparation and often results in single-copy T-DNA integration.[1][3] Electroporation
is also utilized and can be performed on germinated conidia, bypassing the need for
protoplasts.[1]

Q2: My transformation has failed, or | have very few transformants. What are the likely causes?

A2: Low transformation efficiency in A. niger can stem from several factors:
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» Poor Protoplast Quality: The viability and regeneration capacity of protoplasts are critical.
Factors such as the age of the mycelia, the enzymes used for cell wall digestion, and the
osmotic stabilizer can significantly impact protoplast quality.[4][5]

o Suboptimal DNA Quality or Quantity: The purity and concentration of the transforming DNA
are crucial. Contaminants like phenol, ethanol, and proteins can inhibit transformation. The
amount of DNA used should also be optimized for the specific transformation method.

« Inefficient DNA Uptake: The transformation protocol itself might need optimization. For PEG-
mediated transformation, the concentration and molecular weight of PEG, as well as the heat
shock parameters, are important variables.

« Ineffective Selection: The choice of selectable marker and the concentration of the selective
agent are critical for isolating transformants.[6] Incorrect antibiotic concentrations or
degraded antibiotics can lead to a failure to select for transformed cells.[6]

» Non-Homologous End Joining (NHEJ) Pathway:A. niger has an active NHEJ pathway, which
can lead to random integration of the transforming DNA and lower frequencies of targeted
homologous recombination.[1][2]

Q3: How can | improve the efficiency of my protoplast-mediated transformation?

A3: To enhance the efficiency of your protoplast-mediated transformation, consider the
following optimizations:

o Mycelial Growth: Use young, actively growing mycelia for protoplast preparation. The optimal
culture time is typically between 13-14 hours.[4]

e Lytic Enzymes: A combination of cell wall degrading enzymes, such as snailase and lyticase,
is often more effective than a single enzyme.[4] The concentration of these enzymes should
be optimized.

o Osmotic Stabilizer: The choice and concentration of the osmotic stabilizer are critical for
protoplast stability and regeneration. Sorbitol at a concentration of 0.6 M has been shown to
be effective.[4]

o DNA Quality: Ensure you are using high-quality, pure plasmid DNA.
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» PEG Concentration: Optimize the concentration of PEG used in the transformation buffer.

Q4: What are the advantages of using a strain deficient in the Non-Homologous End Joining
(NHEJ) pathway, such as a AkusA mutant?

A4: Using an NHEJ-deficient strain, such as a AkusA (or Aku70/Aku80) mutant, offers a
significant advantage for gene targeting experiments. The NHEJ pathway is responsible for
repairing double-strand DNA breaks by directly ligating the broken ends, often leading to
insertions or deletions and non-homologous integration of foreign DNA.[1][7] By deleting a key
gene in this pathway, such as kusA, the competing NHEJ pathway is inactivated, leading to a
much higher frequency of gene targeting through the desired homologous recombination (HR)
pathway.[2][8][9] This is particularly beneficial for gene knockout and knock-in experiments
where precise integration of the DNA cassette is required. The use of NHEJ-deficient strains
can also reduce the occurrence of random, off-target mutations during the transformation
process itself.[7]

Troubleshooting Guide
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Problem Possible Cause Recommended Solution

Optimize the mycelial age (13-
14 hours), lytic enzyme
cocktail (e.g., shailase and

No or very few colonies on o ] lyticase), and enzymatic

_ Inefficient protoplast formation _ o

selection plates digestion time (2-3 hours).[4]
[10] Verify protoplast formation
and density using a

microscope.

Use an appropriate osmotic
stabilizer like 0.6 M sorbitol.[4]
Ensure the regeneration

Poor protoplast regeneration medium is correctly prepared
and the plating is done gently
to avoid lysing the fragile

protoplasts.

Use a DNA purification kit to
ensure the plasmid DNA is free
Low quality or incorrect of contaminants. Optimize the
amount of DNA amount of DNA used; typically
1-10 pg for protoplast

transformation.

Optimize the temperature and
] duration of the heat shock step
Ineffective heat shock _ .
during the transformation

protocol.

Verify the correct concentration
Incorrect antibiotic of the selective agent for your
concentration specific A. niger strain. Prepare

fresh antibiotic solutions.[6]

High background of non- Ineffective selection marker Ensure the chosen selectable
transformed colonies marker is appropriate for your
A. niger strain. Some strains

may have natural resistance to
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certain antibiotics.[1] Consider
using auxotrophic markers if

you have a suitable host strain.

[1]

Degraded selective agent

Use freshly prepared antibiotic
solutions and store them

correctly.

Transformants are unstable

and lose the inserted gene

Episomal replication of the

plasmid

If the plasmid does not
integrate into the genome, it
may be lost during cell division.
Ensure your vector is designed
for integration or contains
sequences that promote

homologous recombination.

Low frequency of homologous
recombination (for gene

targeting)

Active Non-Homologous End

Joining (NHEJ) pathway

Use an NHEJ-deficient host
strain, such as a AkusA
mutant, to significantly
increase the frequency of

homologous recombination.[2]

[8]

Insufficient length of

homologous arms

For gene targeting cassettes,
ensure the homologous
flanking regions are of
sufficient length (typically at
least 1 kb).

Data Presentation

Table 1: Comparison of Transformation Frequencies for Different Methods in Aspergillus niger
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Transformation Selectable _ Transformation
Host Strain Reference
Method Marker Frequency
Upto 1,176
PEG-Protoplast niaD A. niger transformants/pug  [11]
DNA
Agrobacteri hph (H i °0-100
robacterium- romycin
J ) P ) yaromy A. niger transformants/1x  [3]
mediated B resistance) o
107 conidia
19
PEG-Protoplast N ) transformants/ug
o Not specified A. niger O1 [12]
(Optimized) DNA (3.8-fold
increase)
CRISPR-Cas9 Not applicable >90% gene
(in AkusA (gene A. niger AKusA replacement [13]
background) replacement) efficiency
CRISPR-Cas9 Not applicable ) ] ~42% gene
o A. niger (wild-
(in wild-type (gene ype) replacement [13]
e
background) replacement) P efficiency

Table 2: Impact of kusA Deletion on Homologous Recombination Frequency

Homologous
Strain Gene Targeted Recombination Reference
Frequency
Wild-type ku80 1.78% [2]
Aku80 Not specified 65.6% [2]
Aku70/Aku80 Not specified 100% [2]

Experimental Protocols
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Detailed Protocol for PEG-Mediated Protoplast
Transformation

This protocol is a synthesis of best practices for achieving high transformation efficiency.
1. Spore Suspension Preparation:

o Grow A. niger on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 5-7 days
until conidia are abundant.

» Harvest conidia by adding sterile water with 0.05% Tween 80 to the plate and gently scraping
the surface with a sterile loop.

« Filter the conidial suspension through sterile glass wool to remove mycelial fragments.

» Determine the conidia concentration using a hemocytometer and adjust to 1 x 108
conidia/mL.

2. Mycelium Germination:

¢ Inoculate 100 mL of liquid minimal medium in a 500 mL flask with the spore suspension to a
final concentration of 1 x 10° conidia/mL.

¢ Incubate at 30°C with shaking (180 rpm) for 13-14 hours.[4]
3. Protoplast Formation:

o Harvest the mycelia by filtration through sterile miracloth and wash with an osmotic stabilizer
solution (e.g., 0.6 M Sorbitol).

» Resuspend the mycelia in a lytic enzyme solution containing an osmotic stabilizer. A
recommended enzyme cocktail is a mixture of snailase and lyticase.[4]

 Incubate at 32°C with gentle shaking for 2-3 hours.[4]
» Monitor protoplast formation periodically under a microscope.

4. Protoplast Purification:
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o Separate the protoplasts from mycelial debris by filtering through sterile glass wool.
o Pellet the protoplasts by centrifugation at a low speed (e.g., 1,500 x g) for 10 minutes.
o Gently wash the protoplast pellet twice with the osmotic stabilizer solution.

o Resuspend the protoplasts in an appropriate volume of STC buffer (Sorbitol, Tris-HCI,
CaCl).

o Determine the protoplast concentration using a hemocytometer.

5. Transformation:

e To 1 x 107 protoplasts in a sterile tube, add 5-10 pg of plasmid DNA.

e Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.
* Incubate on ice for 20-30 minutes.

» Heat shock the mixture at 42°C for 5 minutes.

e Add STC buffer and mix.

6. Plating and Selection:

e Mix the transformation suspension with molten (cooled to 45-50°C) regeneration medium
containing the appropriate selective agent.

o Pour the mixture onto plates containing a bottom layer of solid regeneration medium.

 Incubate the plates at 30°C for 3-5 days until transformants appear.

Visualizations
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Caption: Workflow for PEG-mediated protoplast transformation in Aspergillus niger.
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Caption: DNA repair pathways influencing transformation outcomes in Aspergillus niger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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